4-tert-butyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide, also known as TAK-659, is a small molecule drug that has been developed as a potential treatment for various types of cancer. It belongs to a class of drugs called kinase inhibitors, which work by blocking the activity of specific enzymes that are involved in the growth and spread of cancer cells.
Mechanism of Action
4-tert-butyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide works by binding to specific enzymes called kinases, which are involved in the growth and spread of cancer cells. By inhibiting the activity of these enzymes, 4-tert-butyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide can slow down or even stop the growth of cancer cells, potentially leading to the regression of tumors.
Biochemical and Physiological Effects:
4-tert-butyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of B-cell receptor signaling, the induction of apoptosis (programmed cell death), and the suppression of tumor growth in animal models. These effects are thought to be mediated by the drug's ability to inhibit specific kinases that are involved in these processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-tert-butyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide in lab experiments is its specificity for certain kinases, which allows researchers to investigate the role of these enzymes in cancer cell growth and survival. However, one limitation of using 4-tert-butyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide is that it may not be effective against all types of cancer, and further research is needed to determine its efficacy in different cancer types.
Future Directions
There are several potential future directions for research on 4-tert-butyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide, including:
1. Investigating its efficacy in combination with other cancer treatments, such as chemotherapy or immunotherapy.
2. Developing new formulations of the drug that may improve its bioavailability and reduce side effects.
3. Investigating the role of 4-tert-butyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide in other diseases, such as autoimmune disorders or inflammatory conditions.
4. Identifying biomarkers that may predict response to 4-tert-butyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide treatment, allowing for more personalized cancer therapy.
In conclusion, 4-tert-butyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide is a promising small molecule drug that has shown potential as a treatment for various types of cancer. Its specificity for certain kinases makes it a valuable tool for investigating the role of these enzymes in cancer cell growth and survival. Further research is needed to determine its efficacy in different cancer types and to identify potential biomarkers that may predict response to treatment.
Synthesis Methods
The synthesis of 4-tert-butyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide involves several steps, including the reaction of 4-tert-butyl benzenesulfonyl chloride with 4-(4-methylpiperazin-1-yl)aniline, followed by the addition of a variety of reagents and solvents to form the final product. This synthesis method has been optimized through several rounds of experimentation, resulting in a highly efficient and reproducible process.
Scientific Research Applications
4-tert-butyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide has been the subject of extensive scientific research, with numerous studies investigating its potential as a treatment for various types of cancer. These studies have shown that 4-tert-butyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide is effective in inhibiting the activity of specific kinases that are involved in cancer cell growth and survival, including BTK, FLT3, and AKT.
properties
IUPAC Name |
4-tert-butyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2S/c1-21(2,3)17-5-11-20(12-6-17)27(25,26)22-18-7-9-19(10-8-18)24-15-13-23(4)14-16-24/h5-12,22H,13-16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGIAILXYJAMGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.